7-(hydroxymethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
7-(hydroxymethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the thiazolopyrimidine familyThe unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of pharmacology and organic chemistry .
Mechanism of Action
- The primary targets of this compound are not explicitly mentioned in the literature. However, we can infer that it likely interacts with specific biological molecules due to its structural similarity to purine. Thiazolo[3,2-a]pyrimidine derivatives, especially 2-substituted ones, serve as promising scaffolds for designing new medicines, including anticancer drugs .
- The active methylene group (C2H2) in the 5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one moiety is a reactive center. It may undergo functionalization by reacting with electrophilic reagents .
- A probable mechanism involves oxidative coupling of the compound with copper acetylide, followed by intramolecular cyclization to produce a fused heterocycle .
Target of Action
Mode of Action
Preparation Methods
The synthesis of 7-(hydroxymethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves cyclocondensation reactions. One common method is the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . These reactions are usually carried out under mild conditions, often in the presence of a base such as triethylamine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
7-(hydroxymethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the active methylene group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-(hydroxymethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
7-(hydroxymethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can be compared with other thiazolopyrimidine derivatives, such as:
2-substituted thiazolo[3,2-a]pyrimidines: These compounds have similar biological activities but differ in their substitution patterns, which can affect their potency and selectivity.
Thiazolo[3,2-a]pyrimidin-3-ones: These derivatives have a different substitution at the 3-position, which can influence their chemical reactivity and biological properties.
The uniqueness of this compound lies in its hydroxymethyl group, which provides additional sites for chemical modification and enhances its biological activity .
Properties
IUPAC Name |
7-(hydroxymethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c10-4-5-3-6(11)9-1-2-12-7(9)8-5/h1-3,10H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVAEOYEFHRBPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CC(=O)N21)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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